molecular formula C12H11NO4 B8703777 ethyl 2-(2,3-dioxo-1H-indol-5-yl)acetate

ethyl 2-(2,3-dioxo-1H-indol-5-yl)acetate

Cat. No.: B8703777
M. Wt: 233.22 g/mol
InChI Key: MGGRRXFPHDNBQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2,3-dioxo-1H-indol-5-yl)acetate is a synthetic indole derivative of significant interest in medicinal chemistry and drug discovery. The compound features a 2,3-dioxoindoline (isatin) core, a privileged scaffold renowned for its wide range of biological activities. The indole nucleus is a common framework in FDA-approved drugs and is extensively investigated for developing new therapeutic agents . This specific ester is a key intermediate for synthesizing more complex molecules. Its structure is amenable to further chemical modifications, making it a valuable building block for creating libraries of compounds aimed at various biological targets. Researchers utilize this and related indole derivatives to explore potential treatments for multiple conditions, given the scaffold's documented antiviral , anti-inflammatory , and anticancer activities . For instance, closely related ethyl 2-(1H-indol-3-yl)acetate derivatives have been synthesized and evaluated for their inhibitory effects against viruses such as Herpes Simplex Virus (HSV) and Marek's disease virus (MDV) . Furthermore, the 2,3-dioxoindoline structure is a known pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, highlighting its relevance in targeting inflammatory pathways . The mechanism of action for indole derivatives varies widely depending on the specific substituents and the biological target. They can function by inhibiting viral replication enzymes, modulating inflammatory responses through cyclooxygenase (COX) inhibition, or interfering with key enzymatic processes in cancer cells, such as insulin-degrading enzyme (IDE) . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

ethyl 2-(2,3-dioxo-1H-indol-5-yl)acetate

InChI

InChI=1S/C12H11NO4/c1-2-17-10(14)6-7-3-4-9-8(5-7)11(15)12(16)13-9/h3-5H,2,6H2,1H3,(H,13,15,16)

InChI Key

MGGRRXFPHDNBQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC2=C(C=C1)NC(=O)C2=O

Origin of Product

United States

Synthetic Methodologies for Ethyl 2 2,3 Dioxo 1h Indol 5 Yl Acetate and Analogues

Conventional Synthetic Routes to the 2,3-Dioxo-1H-indole Core

Conventional methods for synthesizing the isatin (B1672199) nucleus have been established for over a century and remain valuable for their reliability and scalability. These routes typically begin with substituted anilines and proceed through multi-step sequences involving condensation and cyclization reactions.

Preparative Strategies from Precursor Compounds

The synthesis of the 2,3-dioxo-1H-indole core, particularly C-5 substituted variants like the backbone of ethyl 2-(2,3-dioxo-1H-indol-5-yl)acetate, often begins with appropriately substituted aniline (B41778) precursors. Several named reactions are central to this approach.

The Sandmeyer isatin synthesis is a foundational method that starts with the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in aqueous sodium sulfate. nih.govbiomedres.usirapa.org This forms an intermediate isonitrosoacetanilide, which is then cyclized using a strong acid, typically concentrated sulfuric acid, to yield the isatin ring. nih.govdrugfuture.com To obtain a C-5 substituted isatin, a para-substituted aniline is used as the starting material. nih.gov For example, starting with a derivative of 4-aminophenylacetic acid would be a direct route to the target compound's core structure. However, the classical Sandmeyer process can face limitations with anilines that are highly substituted or possess lipophilic groups, where the formation of the oximinoacetanilide intermediate may be poor. nih.gov

The Stolle synthesis offers an alternative that is often more effective for a wider range of substituted isatins. nmc.gov.in This method involves the condensation of a primary or secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate. This intermediate subsequently undergoes intramolecular Friedel-Crafts cyclization in the presence of a Lewis acid, such as aluminum trichloride, to form the 2,3-dioxo-1H-indole ring. biomedres.usnmc.gov.in

Other classical methods include the Martinet and Gassman syntheses . The Martinet method involves the reaction of an aromatic amine with an oxomalonate (B1226002) ester or its hydrate. ijcrt.org The Gassman synthesis utilizes the reaction of an aniline to form a 3-methylthiooxindole intermediate, which is then oxidized to the corresponding isatin. biomedres.usijcrt.org

N-Alkylation and C-Alkylation Approaches with Ethyl Acetate (B1210297) Moieties

Once the 2,3-dioxo-1H-indole (isatin) core is formed, the ethyl acetate group can be introduced. This can be achieved through N-alkylation to produce analogues or through C-alkylation to form the target compound.

N-Alkylation: The nitrogen at the 1-position of the isatin ring is acidic and can be readily deprotonated to form a nucleophilic isatin anion. This anion reacts with alkylating agents, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate, to yield N-substituted isatin analogues like ethyl 2-(2,3-dioxoindolin-1-yl)acetate. researchgate.net The reaction is typically carried out in the presence of a base like potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). researchgate.netnih.gov

C-Alkylation: Introducing the ethyl acetate moiety at the C-5 position of the benzene (B151609) ring is more challenging and typically relies on electrophilic aromatic substitution reactions on the pre-formed isatin nucleus. The isatin ring is generally deactivated towards electrophilic substitution, but reactions such as halogenation, nitration, and sulfonation are known to occur preferentially at the C-5 position. ijcrt.org A Friedel-Crafts reaction represents a plausible, though challenging, route for C-alkylation. irapa.orgnih.gov This would involve reacting the isatin core with an electrophilic reagent derived from an ethyl acetate moiety, such as ethyl chloroacetate, in the presence of a strong Lewis acid catalyst. The success of such a reaction depends heavily on the specific reaction conditions and the reactivity of the chosen isatin substrate.

Condensation and Cyclization Reactions

The final step in many conventional isatin syntheses is an intramolecular condensation and cyclization reaction. This is a key feature of both the Sandmeyer and Stolle routes.

In the Sandmeyer process, the critical step is the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate. nih.gov Upon heating in concentrated sulfuric acid, the oxime group is believed to undergo dehydration, leading to a reactive intermediate that undergoes electrophilic attack on the aniline ring to close the five-membered ring of the isatin core. nih.govirapa.org

Similarly, the Stolle synthesis concludes with a Lewis acid-catalyzed intramolecular Friedel-Crafts acylation. nmc.gov.in The chlorooxalylanilide intermediate, upon treatment with a catalyst like aluminum trichloride, cyclizes via the electrophilic attack of the acyl chloride moiety onto the electron-rich aromatic ring, thereby forming the final 2,3-dioxo-1H-indole structure. biomedres.us These cyclization reactions are fundamental to forming the heterocyclic core from acyclic precursors.

Advanced and Green Chemistry Synthetic Approaches

In response to the growing need for more efficient, safer, and environmentally benign chemical processes, advanced synthetic methodologies have been applied to the synthesis of isatin and its derivatives. These approaches, including microwave-assisted synthesis and catalyst-free systems, offer significant advantages over conventional methods.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov In the synthesis of isatin analogues, particularly in N-alkylation reactions, microwave irradiation has been shown to dramatically reduce reaction times, often from hours to minutes, while frequently improving product yields. nih.govijoer.com

The N-alkylation of isatin with ethyl chloroacetate, for instance, can be performed efficiently under microwave irradiation. The best results are typically achieved using bases like K₂CO₃ or Cs₂CO₃ in a few drops of a high-boiling polar aprotic solvent like DMF or N-methyl-2-pyrrolidinone (NMP). researchgate.netnih.gov The microwave energy couples effectively with the polar reaction mixture, leading to rapid and uniform heating that is often more efficient than conventional oil-bath heating. researchgate.net This protocol is not only faster but also aligns with green chemistry principles by reducing energy consumption and often requiring less solvent. nih.gov A three-component reaction involving isatin, an amino acid, and but-2-ynedioates has also been reported to proceed under catalyst-free and base-free conditions in water using microwave irradiation to produce spirooxindole derivatives. nih.gov

Alkylating AgentMethodBase/SolventTimeYield (%)Reference
Ethyl ChloroacetateMicrowave (200 W)K₂CO₃/DMF3 min76 researchgate.net
Ethyl ChloroacetateConventional (85°C)K₂CO₃/DMF2 hours68 researchgate.net
Benzyl (B1604629) ChlorideMicrowave (200 W)K₂CO₃/DMF5 min96 researchgate.net
Benzyl ChlorideConventional (120°C)K₂CO₃/DMF1 hour82 researchgate.net
Cinnamyl BromideMicrowave (300 W)K₂CO₃/DMF2 min92 researchgate.net
Cinnamyl BromideConventional (70°C)K₂CO₃/DMF4 hours85 researchgate.net

Catalyst-Free Reaction Systems

Developing synthetic routes that eliminate the need for catalysts is a key goal of green chemistry, as it simplifies purification, reduces waste, and avoids the use of potentially toxic or expensive metals. Several catalyst-free systems for the synthesis of isatin-derived structures have been developed, often relying on multi-component reactions (MCRs).

MCRs are processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. These reactions are highly atom-economical and efficient. For example, catalyst-free, one-pot, multi-component reactions have been developed for the synthesis of complex heterocyclic structures starting from isatin derivatives. rsc.org One such approach involves the reaction of isatins, a malononitrile (B47326) dimer, and various enamine derivatives in polyethylene (B3416737) glycol (PEG) as a solvent, which proceeds without a traditional catalyst. rsc.org Another reported catalyst-free approach involves a three-component reaction of isatin, malononitrile, and 1,3-indanone in a mixture of water and DMF to produce spirooxindole derivatives. uevora.pt These methods often proceed under mild conditions and offer an environmentally benign pathway to structurally diverse molecules derived from the isatin core. uevora.ptuc.pt

Multi-component Reaction (MCR) Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. acs.orgrsc.org For the synthesis of isatin analogues, MCRs provide a convergent and streamlined approach.

One notable strategy involves the one-pot reaction of an appropriately substituted aniline, an aldehyde, and an activated carbonyl compound. researchgate.net For instance, a three-component reaction between an aniline derivative, an aldehyde, and an acid can lead to the formation of the core indole (B1671886) structure, which can be subsequently oxidized to the isatin. nih.gov Specifically, the synthesis of indolyl-substituted heterocyclic compounds often utilizes indole derivatives as one of the key components in MCRs. researchgate.net

A relevant example is the three-component synthesis of novel benzothiazole-indole derivatives, where indole, ethyl bromocyanoacetate, and a benzothiazole (B30560) derivative react in a one-pot process. semanticscholar.org While not directly yielding the target compound, this demonstrates the principle of incorporating an acetate moiety onto a heterocyclic system in a multi-component fashion. Another MCR approach involves the reaction of isatin, an amino acid, and a but-2-ynedioate under catalyst-free conditions in an aqueous medium to produce spirooxindole moieties, highlighting the reactivity of the isatin core in such transformations. nih.gov

The modularity of MCRs allows for the assembly of complex indole-fused heterocycles by varying the starting components. rsc.org A hypothetical MCR for the target scaffold could involve a 5-amino-substituted aniline derivative, glyoxylic acid, and ethanol (B145695) in a sequence that builds the indole ring and the acetate side chain simultaneously, followed by oxidation.

Palladium-Catalyzed Reaction Pathways

Palladium-catalyzed cross-coupling and C-H activation reactions represent powerful tools for the functionalization of aromatic and heterocyclic systems, including the indole nucleus. researchgate.netorganic-chemistry.org These methods offer high regioselectivity and functional group tolerance, making them suitable for the synthesis of complex molecules like this compound.

One of the most direct conceptual approaches involves the palladium-catalyzed C-H activation of the isatin ring at the C5 position. Research has demonstrated that palladium catalysts can facilitate the direct oxidative ortho-acylation of anilides, which is a key step in forming substituted indole systems. researchgate.net A strategy could involve the C-H functionalization of an N-protected isatin with a suitable ethyl acetate precursor, such as ethyl diazoacetate or a related reagent, under palladium catalysis.

Alternatively, a palladium-catalyzed cross-coupling reaction can be employed. This would typically start with a 5-halo-substituted isatin (e.g., 5-bromoisatin). The synthesis of 5- and 6-acylindoles has been achieved through palladium-catalyzed cross-coupling between 5- or 6-tributylstannylindoles and acid chlorides. researchgate.net A similar strategy could involve the Stille or Suzuki coupling of 5-bromo-1H-indole-2,3-dione with an appropriate organotin or boronic ester reagent bearing the ethyl acetate group.

Furthermore, palladium-catalyzed intramolecular cyclization reactions are well-established for indole synthesis. organic-chemistry.org A pathway could begin with a suitably substituted aniline derivative that undergoes a palladium-catalyzed cyclization to form the indole ring, with the acetate side chain already appended to the aniline precursor. organic-chemistry.org For example, a one-step synthesis of various substituted ethyl 2-(1H-indol-2-yl) acetates has been developed via a palladium-catalyzed regioselective cascade C-H activation reaction, showcasing the feasibility of introducing the ethyl acetate moiety onto the indole core. researchgate.net A similar C-H arylation approach has been developed using a palladium-supported catalyst for isatin synthesis. nih.gov

Optimization of Reaction Conditions and Yields

The efficiency and yield of synthetic routes to this compound and its analogues are critically dependent on the optimization of various reaction parameters. These include the choice of solvent, operating temperature and pressure, and the precise stoichiometry of reagents and catalyst loadings.

Solvent Effects on Reaction Efficacy

The selection of a solvent is crucial as it can influence reactant solubility, reaction rate, and even the course of the reaction. acs.org In the synthesis of isatin derivatives, a range of solvents has been explored to maximize yields. For multi-component reactions involving isatin, solvents such as water, ethanol, methanol, acetonitrile, and dimethylformamide (DMF) have been tested. researchgate.net

In one study on an eco-friendly multicomponent synthesis of imidazole (B134444) derivatives from isatin, a mixture of water and ethanol (H₂O-EtOH) was found to be superior to using either solvent alone or other organic solvents. researchgate.net The optimal yield was obtained in a 9:1 H₂O-EtOH mixture, which was attributed to the enhanced solubility of both the reactants and the catalyst in this medium. researchgate.net The solubility of isatin itself varies significantly across different organic solvents, with solubility generally increasing with temperature. acs.org

SolventRelative Yield (%)Reference
H₂O-EtOH (9:1)94 researchgate.net
H₂O72 researchgate.net
EtOH80 researchgate.net
MeOH75 researchgate.net
CH₃CN65 researchgate.net
DMF58 researchgate.net

Table 1: Effect of different solvents on the yield of a model multi-component reaction involving isatin. Data is illustrative of general trends reported in the literature. researchgate.net

Temperature and Pressure Influences on Synthesis

Temperature is a critical parameter that directly affects reaction kinetics. For many palladium-catalyzed C-H activation reactions, elevated temperatures (often 80–120 °C) are required to achieve efficient catalytic turnover. beilstein-journals.orgbeilstein-journals.org However, recent advances have focused on developing highly reactive cationic palladium(II) complexes that can catalyze C-H activation/cross-coupling reactions at room temperature, which is advantageous for substrates with thermally sensitive functional groups. beilstein-journals.org

In the synthesis of isatin-based hydrazones, the influence of temperature has been studied, indicating that optimal temperatures are necessary to balance reaction rate with the potential for side-product formation. researchgate.net Similarly, in palladium-catalyzed reactions for synthesizing dihydroisoquinolin-1(2H)-ones, temperatures were optimized, with 100 °C often providing a good balance for yield. beilstein-journals.org Most of these syntheses are conducted at atmospheric pressure, and the influence of elevated pressure is not commonly reported as a critical optimization parameter unless gaseous reagents are involved.

Catalyst SystemTemperature (°C)Yield (%)Reference
PdCl₂(PPh₃)₂10051 beilstein-journals.org
Pd(MeCN)₄₂Room Temp>90 beilstein-journals.org
Pd(PhCN)Cl₂70~80 researchgate.net

Table 2: Influence of Temperature on the Yield of Various Palladium-Catalyzed Reactions for Indole Analogue Synthesis. researchgate.netbeilstein-journals.orgbeilstein-journals.org

Reagent Stoichiometry and Catalytic Loadings

The molar ratios of reactants and the loading of the catalyst are fundamental to optimizing a chemical reaction. In palladium-catalyzed cross-coupling reactions, the catalyst loading is typically kept low (e.g., 1-5 mol%) to minimize cost and residual metal contamination. For instance, in a palladium-catalyzed synthesis of dihydroisoquinolin-1(2H)-ones, the catalyst loading was optimized at 5 mol %. beilstein-journals.org In another Pd-catalyzed C-H activation, the catalyst loading was as low as 0.01 mmol. nih.gov

The stoichiometry of the coupling partners is also crucial. In Suzuki and Stille couplings, a slight excess of the boronic acid or organotin reagent (e.g., 1.2 to 1.5 equivalents) is often used to drive the reaction to completion. beilstein-journals.org The choice and amount of base are also critical; for example, in the synthesis of ethyl 2-(1H-indol-2-yl) acetates, various bases were screened, with NaHCO₃ providing the optimal yield. researchgate.net Insufficient or overly strong bases led to lower conversion rates. researchgate.net Similarly, in other couplings, K₃PO₄ is frequently used, typically in a 2-3 fold excess relative to the limiting reagent. beilstein-journals.org Careful optimization of these stoichiometric relationships is essential for maximizing the yield and purity of the desired product.

Structural Elucidation and Conformational Analysis of Ethyl 2 2,3 Dioxo 1h Indol 5 Yl Acetate

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the molecular structure of a chemical compound. For a novel or uncharacterized substance like ethyl 2-(2,3-dioxo-1H-indol-5-yl)acetate, a combination of techniques would be required to piece together its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution.

¹H NMR: A proton NMR spectrum would be expected to reveal the number of different types of protons and their neighboring environments. For this compound, one would anticipate signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), the methylene (B1212753) protons of the acetate (B1210297) side chain (-CH₂-), the aromatic protons on the indole (B1671886) ring, and the N-H proton of the isatin (B1672199) core. The splitting patterns and chemical shifts of the aromatic protons would be crucial in confirming the 5-position substitution pattern.

¹³C NMR: A carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. Key signals would include those for the carbonyl carbons of the ester and the isatin ketone groups, the carbons of the ethyl group, the methylene carbon of the acetate chain, and the aromatic carbons of the indole ring. The chemical shifts would provide evidence for the electronic environment of each carbon atom.

Currently, there is no published, peer-reviewed ¹H or ¹³C NMR data specifically for this compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For the target compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching of the indole nitrogen.

C=O stretching for the two ketone groups in the isatin ring and the ester carbonyl group. These would likely appear as strong, distinct bands at different wavenumbers.

C-O stretching of the ester group.

C-H stretching from the aromatic ring and the aliphatic ethyl and methylene groups.

Specific experimental IR data for this compound is not available in the surveyed literature.

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, thereby allowing for the determination of the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular formula of this compound (C₁₂H₁₁NO₄). The fragmentation pattern observed in the mass spectrum would offer further structural clues, for instance, showing the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl acetate side chain.

No specific experimental mass spectrometry data has been reported for this compound in the available scientific literature.

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimental percentages are then compared to the theoretical values calculated from the molecular formula. For C₁₂H₁₁NO₄, the theoretical elemental composition would be:

Carbon: 61.80%

Hydrogen: 4.75%

Nitrogen: 6.01%

Oxygen: 27.44%

Experimental elemental analysis data for this compound has not been found in published sources.

Analysis Theoretical Value (%) Experimental Value (%)
Carbon (C)61.80Data not available
Hydrogen (H)4.75Data not available
Nitrogen (N)6.01Data not available

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous confirmation of the connectivity and stereochemistry of this compound, as well as insights into its solid-state packing and intermolecular interactions.

The first and often most challenging step in an X-ray crystallographic study is the growth of high-quality, single crystals. For a compound like this compound, this would typically involve dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly. Other techniques such as vapor diffusion or cooling a saturated solution could also be employed.

Once crystals are obtained, their quality would be assessed using techniques such as optical microscopy to check for well-defined faces and the absence of cracks or twinning. A preliminary X-ray diffraction experiment would then be performed to evaluate the diffraction quality of the crystal.

There are no reports in the scientific literature detailing the successful crystallization or X-ray crystallographic analysis of this compound.

Molecular Conformation and Planarity

There is no specific experimental data from crystallographic studies that describes the molecular conformation and planarity of this compound. Information regarding the planarity of the dioxo-indole ring system and the orientation of the ethyl acetate substituent is not available in the searched scientific literature.

Intermolecular Interactions and Crystal Packing Motifs

Detailed information on the intermolecular interactions, such as hydrogen bonding and potential π-π stacking, which govern the crystal packing of this compound, is not documented in available research. Without crystallographic data, a description of the crystal packing motifs cannot be constructed.

Analysis of Bond Lengths and Angles

Specific, experimentally determined bond lengths and angles for this compound are not present in the reviewed literature. While general bond lengths for similar functional groups can be inferred from established chemical principles, precise data for this particular molecule is absent.

Data Tables

Due to the absence of specific structural data for this compound, no data tables for bond lengths, bond angles, or intermolecular interactions can be generated.

Computational and Theoretical Studies on Ethyl 2 2,3 Dioxo 1h Indol 5 Yl Acetate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer deep insights into the intrinsic electronic properties of a molecule. These calculations are fundamental to predicting its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations for ethyl 2-(2,3-dioxo-1H-indol-5-yl)acetate would typically be performed to optimize the molecule's geometry to its lowest energy state. From this optimized structure, various electronic properties can be determined.

A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small energy gap indicates a more reactive molecule that is more polarizable. For isatin (B1672199) derivatives, these calculations help in understanding their potential to participate in charge-transfer interactions with biological targets.

Table 1: Representative DFT-Calculated Electronic Properties

Parameter Representative Value Description
EHOMO -6.5 eV Energy of the Highest Occupied Molecular Orbital
ELUMO -2.0 eV Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 4.5 eV EHOMO - ELUMO; indicates chemical stability
Ionization Potential (I) 6.5 eV -EHOMO; energy required to remove an electron
Electron Affinity (A) 2.0 eV -ELUMO; energy released when an electron is added
Global Hardness (η) 2.25 eV (I - A) / 2; resistance to change in electron distribution
Global Softness (S) 0.22 eV⁻¹ 1 / (2η); measure of chemical reactivity
Electronegativity (χ) 4.25 eV (I + A) / 2; power to attract electrons

| Electrophilicity Index (ω) | 4.01 eV | (χ²) / (2η); propensity to accept electrons |

Note: The values presented are illustrative for a molecule of this class and are typically calculated using a basis set such as B3LYP/6-311++G(d,p).

Conformational analysis is performed to identify the most stable three-dimensional arrangements (conformers) of a molecule. This compound possesses rotational freedom, particularly around the single bonds of the ethyl acetate (B1210297) side chain. By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface (PES) or energy landscape can be generated.

This analysis reveals the global minimum energy conformer, which is the most stable and likely most populated conformation, as well as other low-energy local minima. Understanding the preferred conformation is crucial because the 3D shape of a molecule dictates how it fits into the binding site of a biological target, such as an enzyme or receptor. The energy barriers between conformers also provide information about the molecule's flexibility.

Table 2: Example of Relative Energies of Conformers

Conformer Dihedral Angle (τ) Relative Energy (kcal/mol) Population (%)
1 (Global Minimum) 180° 0.00 75.5
2 (Local Minimum) -65° 1.25 15.1

| 3 (Local Minimum) | 70° | 1.35 | 9.4 |

Note: Dihedral angle (τ) refers to the rotation around a key bond in the acetate side chain. Relative energies are calculated with respect to the most stable conformer.

Frontier Molecular Orbital (FMO) theory focuses on the interaction between the HOMO and LUMO of reacting species. The distribution and symmetry of these orbitals in this compound can predict its reactivity. The HOMO is typically localized on the electron-rich parts of the molecule, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is found on electron-deficient regions, which are prone to nucleophilic attack.

Visualizing the HOMO and LUMO surfaces reveals the regions where the molecule is most likely to interact with other chemical species. For instance, in many isatin derivatives, the HOMO is often distributed over the indole (B1671886) ring, while the LUMO is concentrated on the dicarbonyl group at positions 2 and 3, highlighting these ketones as primary sites for nucleophilic reactions. This analysis is vital for predicting metabolic transformation pathways and designing new synthetic routes.

Molecular Modeling and Docking Simulations

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a macromolecular target, typically a protein.

The isatin core is a well-known privileged scaffold in medicinal chemistry, and its derivatives have been shown to interact with a wide range of biological targets. Molecular docking simulations can be used to screen this compound against various protein targets to profile its potential biological activities.

Based on studies of similar isatin derivatives, potential targets could include protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial in cancer progression. tandfonline.com Other potential targets include bacterial enzymes like DNA gyrase, suggesting possible antibacterial applications. ajol.info Docking simulations place the ligand into the active site of the protein and evaluate the geometric and energetic fit, identifying key interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking that stabilize the ligand-protein complex.

Beyond identifying potential interactions, docking programs calculate a scoring function to estimate the binding affinity (often expressed as a binding energy in kcal/mol or as an inhibition constant, Ki). A lower binding energy score typically indicates a more stable ligand-protein complex and potentially higher biological activity.

By analyzing the docked pose, the specific mechanism of interaction can be elucidated. For example, the oxygen atoms of the 2,3-dioxo group and the ester moiety of this compound are likely to act as hydrogen bond acceptors, while the N-H group of the indole ring can act as a hydrogen bond donor. The aromatic ring system provides a platform for hydrophobic and pi-stacking interactions with amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein's active site. These detailed interaction maps are invaluable for structure-activity relationship (SAR) studies and for optimizing the lead compound to improve its potency and selectivity.

Table 3: Illustrative Molecular Docking Results Against Potential Biological Targets

Protein Target PDB ID Binding Affinity (kcal/mol) Key Interacting Residues Potential Application
VEGFR-2 Kinase 2OH4 -8.5 Cys919, Asp1046, Glu885 Anticancer
DNA Gyrase B 1KZN -7.9 Asp73, Asn46, Ile78 Antibacterial

| HDAC | 4LXZ | -7.2 | His142, His143, Pro32 | Anticancer |

Note: The data is representative and illustrates typical results from docking studies on isatin derivatives. PDB ID refers to the protein's entry in the Protein Data Bank.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal computational tools in medicinal chemistry for establishing a mathematical correlation between the structural features of a series of compounds and their biological activities. For derivatives of the isatin (1H-indole-2,3-dione) scaffold, including this compound, QSAR methodologies are employed to guide the rational design of new, more potent therapeutic agents. These studies help in understanding the physicochemical properties and structural requirements that govern the efficacy of these molecules.

Development of Predictive Models for Biological Efficacy

The development of predictive QSAR models for isatin derivatives has been a significant area of research, primarily focusing on their anticancer and antiviral activities. nih.gov These models are constructed by correlating various calculated molecular descriptors of the compounds with their experimentally determined biological activities, such as the half-maximal inhibitory concentration (IC50).

Several statistical methods are utilized to build these predictive models. Multiple Linear Regression (MLR) is a commonly used technique that establishes a linear relationship between the biological activity and a set of molecular descriptors. ut.ac.irsci-hub.ruresearchgate.net For instance, in a study on 5-(2-carboxyethenyl)-isatin derivatives as anticancer agents, MLR was one of the methods used to develop QSAR models that could predict the cytotoxic activity of the compounds. ut.ac.irut.ac.ir

More advanced methods like Genetic Algorithm-Partial Least Squares (GA-PLS) are also employed to handle larger datasets and to select the most relevant descriptors, thereby improving the predictive power and robustness of the models. ut.ac.irsci-hub.ru In the aforementioned study on isatin derivatives, the GA-PLS model provided significant results with high statistical quality for predicting the inhibitory activity. ut.ac.irut.ac.ir Other methods such as Principal Component Regression (PCR) and Factor Analysis-based MLR (FA-MLR) have also been applied to analyze the relationship between the structure of isatin analogues and their cytotoxic effects. ut.ac.irut.ac.ir

The reliability and predictive capability of these QSAR models are rigorously validated using both internal and external validation techniques. Statistical parameters such as the squared correlation coefficient (R²), which indicates the goodness of fit, and the cross-validated squared correlation coefficient (Q²), which assesses the predictive ability of the model, are crucial metrics. sci-hub.ru For a QSAR model to be considered robust, it must exhibit high values for both R² and Q². sci-hub.ru

A summary of statistical methods and their validation parameters from a representative QSAR study on isatin derivatives is presented in the table below.

ModelQ² (LOO)R² pred
MLR 0.920.900.88
GA-PLS 0.910.890.87
PCR 0.850.820.80
FA-MLR 0.880.850.83

This table presents hypothetical yet representative data based on published QSAR studies on isatin derivatives to illustrate the comparative performance of different modeling techniques.

These predictive models are instrumental in the virtual screening of new isatin derivatives, allowing for the prioritization of compounds with potentially high biological efficacy for synthesis and experimental testing.

Identification of Key Structural Descriptors for Activity

A critical outcome of QSAR studies is the identification of key molecular descriptors that significantly influence the biological activity of isatin derivatives. These descriptors can be broadly categorized into topological, geometrical, electronic, and physicochemical properties.

Topological and Geometrical Descriptors: These descriptors relate to the connectivity and 3D shape of the molecule. Studies on isatin derivatives have shown that parameters related to the molecular size, shape, and branching play a role in their biological activity. ut.ac.irsci-hub.ru

Electronic Descriptors: These pertain to the electronic properties of the molecule, such as charge distribution and orbital energies. The presence of electron-donating or electron-withdrawing groups on the isatin ring can significantly impact activity. For instance, substitutions at the C-5 position with electron-donating groups have been shown to enhance antitumor activity. benthamdirect.com

Specific structural features consistently identified as important for the biological efficacy of isatin derivatives include:

Substitution on the Aromatic Ring: The nature and position of substituents on the benzene (B151609) ring of the isatin core are critical. Halogenation, particularly at the C-5 and C-7 positions, has been found to enhance antibacterial and anticancer activities. frontiersin.orgnih.gov The presence of a carboxyethenyl group at C-5 has been a focus of studies on anticancer agents. ut.ac.irut.ac.ir

Substitution at the N-1 Position: Modification at the N-1 position of the isatin ring, often referred to as N-alkylation or N-arylation, is a common strategy to modulate biological activity. frontiersin.orgnih.gov The introduction of a benzyl (B1604629) group at this position has been associated with more active derivatives. nih.gov In the case of this compound, while the primary substitution is at C-5, understanding the influence of N-1 substituents is vital for future lead optimization.

Modification at the C-3 Carbonyl Group: The C-3 carbonyl group is a key site for chemical modification, often leading to the formation of Schiff bases, hydrazones, or thiosemicarbazones. frontiersin.org These modifications can dramatically alter the biological profile of the parent isatin, and QSAR studies have helped to elucidate the structural requirements for these C-3 substituted analogs to achieve high potency. frontiersin.org

The table below summarizes some of the key structural descriptors and their observed influence on the biological activity of isatin derivatives.

Descriptor ClassSpecific Descriptor ExampleInfluence on Biological Activity
Physicochemical Lipophilicity (LogP)Increased lipophilicity at certain positions can enhance anticancer activity. sci-hub.ru
Electronic Hammett constant (σ)Electron-donating groups at C-5 can increase antitumor efficacy. benthamdirect.com
Topological Number of halogen atomsThe presence of halogens, especially at C-5 and C-7, often improves activity. frontiersin.orgnih.gov
Geometrical Molecular volumeCan influence the fit of the molecule into the active site of a biological target.

These identified descriptors provide a roadmap for the rational design of novel isatin-based compounds, including derivatives of this compound, with improved therapeutic potential.

Following a comprehensive search for scientific literature on the chemical compound "this compound," it has been determined that there is no available data regarding its specific biological activities and mechanisms of action as outlined in the requested article structure.

Extensive searches were conducted to find research pertaining to the in vitro biological efficacy of this specific compound, including its antimicrobial spectrum, cytotoxic and anti-proliferative effects, anti-inflammatory responses, enzyme inhibition properties, and receptor modulation capabilities. Unfortunately, these searches did not yield any specific studies or data sets for "this compound."

While research exists for structurally related compounds, such as other derivatives of isatin (1H-indole-2,3-dione), the strict requirement to focus solely on "this compound" prevents the inclusion of that information. The biological activity of a chemical compound is highly specific to its unique structure, and data from analogues cannot be accurately extrapolated.

Consequently, it is not possible to generate the requested article with scientifically accurate and specific content for each specified section and subsection. The creation of data tables and the detailing of research findings are also not feasible due to the absence of published research on this particular compound.

Investigation of Biological Activities and Underlying Mechanisms of Action

Mechanistic Investigations of Bioactivity

Cellular Pathway Perturbations (e.g., Apoptosis Induction, Cellular Metabolism Disruption)

Currently, there is a lack of specific published research detailing the direct effects of ethyl 2-(2,3-dioxo-1H-indol-5-yl)acetate on cellular pathway perturbations such as the induction of apoptosis or disruption of cellular metabolism. The broader class of compounds known as isatin (B1672199) (1H-indole-2,3-dione) derivatives, to which this molecule belongs, has been the subject of numerous studies. These studies indicate that the isatin scaffold is a versatile pharmacophore with a wide range of biological activities, including the ability to induce apoptosis in cancer cells. For instance, certain isatin derivatives have been shown to modulate the expression of key apoptosis-related proteins like those in the Bcl-2 family and caspases. However, without direct experimental evidence on this compound, any discussion of its impact on cellular pathways would be speculative.

Target Identification and Validation

The specific molecular targets of this compound have not been explicitly identified or validated in the scientific literature. The isatin core is known to interact with a variety of biological targets, including kinases, proteases, and tubulin, which are often implicated in the development and progression of diseases like cancer. For example, modifications at different positions of the isatin ring have been shown to influence target specificity and potency. Studies on 5-substituted isatin derivatives have highlighted the importance of this position for biological activity, with some compounds showing inhibitory effects on enzymes like histone deacetylases (HDACs) or viral proteases. However, research is needed to determine if this compound interacts with these or other targets.

Derivatization Strategies and Structure Activity Relationship Sar Studies

Design and Synthesis of Novel Analogs of Ethyl 2-(2,3-dioxo-1H-indol-5-yl)acetate

The synthetic versatility of the isatin (B1672199) ring system allows for modifications at several key positions, including the indole (B1671886) nitrogen (N-1), the aromatic ring (C-5), and the ester moiety. Furthermore, the isatin core can be fused with other heterocyclic systems to create more complex and diverse molecular architectures.

Substituent Effects on the Indole/Oxoindole Ring System

N-Substitution:

N-alkylation of the isatin nucleus is a common strategy to enhance biological activity and modify pharmacokinetic properties. nih.govnih.govuchicago.edu The introduction of various substituents at the N-1 position can influence the molecule's lipophilicity, steric bulk, and hydrogen bonding capacity, thereby affecting its interaction with biological targets. Microwave-assisted N-alkylation of isatin has been shown to be an efficient method, often providing better yields and shorter reaction times compared to conventional heating. uchicago.edu

Studies on various isatin derivatives have demonstrated that N-alkylation can significantly impact their biological profile. For instance, N-alkylation has been shown to enhance the anti-bacterial activity of isatin derivatives. nih.gov The introduction of an N-benzyl group has been correlated with increased cytotoxic activity in certain cancer cell lines. cambridgemedchemconsulting.com

N-1 SubstituentRationale for IntroductionGeneral Impact on Biological Activity
Alkyl chainsModulate lipophilicity and steric hindrance.Can enhance antibacterial and anticancer activities. nih.govcambridgemedchemconsulting.com
Benzyl (B1604629) groupsIntroduce aromatic interactions and increase steric bulk.Often leads to increased cytotoxic potency. cambridgemedchemconsulting.com
Functionalized alkylsIncorporate additional pharmacophoric features (e.g., amines, ethers).Can improve pharmacokinetic properties and target interactions.

C5-Substitution:

The C-5 position of the isatin ring is another key site for modification. The introduction of substituents at this position can directly influence the electronic properties of the aromatic ring and provide additional points of interaction with target macromolecules. Halogenation at the C-5 position is a particularly well-explored strategy. researchgate.net For example, 5-bromo, 5-iodo, and 5-fluoro isatin derivatives have been found to be significantly more active than the unsubstituted parent compound in certain assays. researchgate.net

C-5 SubstituentRationale for IntroductionGeneral Impact on Biological Activity
Halogens (F, Cl, Br, I)Modify electronic properties and lipophilicity; can form halogen bonds.Often leads to a significant increase in biological potency across various activities. nih.govresearchgate.net
Methoxy groupsAct as hydrogen bond acceptors and can influence metabolic stability.Can modulate activity and selectivity.
Nitro groupsStrong electron-withdrawing group, can act as a hydrogen bond acceptor.Can influence electronic distribution and biological activity.

Modification of the Ester Moiety

The ethyl acetate (B1210297) group at the C-5 position of the parent compound offers a versatile handle for further derivatization. Standard chemical transformations can be employed to convert the ester into other functional groups, such as carboxylic acids, amides, and alcohols, each with distinct physicochemical properties and potential biological activities.

Hydrolysis to Carboxylic Acid: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. chemguide.co.uk Carboxylic acids can introduce a negative charge at physiological pH, potentially forming ionic interactions with biological targets. They can also serve as a key component of certain pharmacophores.

Conversion to Amides: The ester can be converted to a variety of primary, secondary, or tertiary amides through reaction with the appropriate amines. sphinxsai.comrsc.org This modification allows for the introduction of a wide range of substituents, enabling the exploration of hydrogen bonding interactions and steric effects. Amide derivatives often exhibit improved metabolic stability compared to esters.

Reduction to Alcohol: The ester can be reduced to the corresponding primary alcohol. This transformation removes the carbonyl group and introduces a hydroxyl group, which can act as a hydrogen bond donor and acceptor.

Bioisosteric Replacement: The ester or the resulting carboxylic acid can be replaced with known bioisosteres, such as tetrazoles or other acidic heterocycles. researchgate.netopenaccessjournals.com This strategy aims to retain the desired acidic properties while potentially improving other characteristics like metabolic stability or cell permeability.

Ester ModificationResulting Functional GroupPotential Change in Properties
HydrolysisCarboxylic AcidIncreased polarity, potential for ionic interactions. chemguide.co.uk
AmidationAmideIncreased metabolic stability, diverse hydrogen bonding possibilities. sphinxsai.com
ReductionAlcoholIntroduction of hydrogen bond donor/acceptor capabilities.
Bioisosteric Replacemente.g., TetrazoleSimilar acidity with potentially improved pharmacokinetic profile. researchgate.netopenaccessjournals.com

Fusion with Other Heterocyclic Systems

Fusing the isatin core with other heterocyclic rings is a powerful strategy to create novel, structurally complex molecules with unique biological properties. nih.gov This approach can lead to the development of compounds with entirely new mechanisms of action or improved selectivity for their targets. A particularly prominent application of this strategy is the synthesis of spirooxindoles, where the C-3 position of the isatin ring serves as a spiro center. chemguide.co.uk

The synthesis of spirooxindoles often involves multi-component reactions, which are highly efficient in generating molecular diversity. chemguide.co.uk For example, the 1,3-dipolar cycloaddition reaction of an azomethine ylide (generated in situ from isatin and an amino acid) with a dipolarophile can lead to the formation of complex spiro-pyrrolidine and spiro-pyrrolizidine derivatives.

Fused HeterocycleSynthetic StrategyResulting Scaffold
Pyrrolidine (B122466)/Pyrrolizidine1,3-Dipolar CycloadditionSpirooxindole-pyrrolidine/pyrrolizidine
ThiazolidinoneCyclocondensationSpirooxindole-thiazolidinone
PyranMulti-component reactionSpirooxindole-pyran
PyrimidineCyclocondensationSpirooxindole-pyrimidine

Elucidation of Structure-Activity Relationships

The systematic derivatization of this compound, as outlined above, provides a library of analogs that can be screened for biological activity. The data generated from these screenings are crucial for elucidating the structure-activity relationships (SAR), which in turn guide further optimization of the lead compound.

Correlation of Structural Features with Biological Potency

SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity. By comparing the potency of different analogs, researchers can deduce the influence of various substituents and structural modifications.

For isatin derivatives, several general SAR trends have been observed:

N-1 Position: The nature of the substituent at the N-1 position is often critical for activity. For example, in some series of anticancer isatin derivatives, the presence of a benzyl group at N-1 leads to higher potency than smaller alkyl groups. cambridgemedchemconsulting.com

C-5 Position: As mentioned previously, the introduction of halogens at the C-5 position frequently enhances biological activity. The order of potency can vary depending on the specific target and the nature of the halogen. nih.govresearchgate.net

C-3 Position: Modifications at the C-3 carbonyl group, often leading to the formation of Schiff bases or spirocycles, have a profound impact on the biological profile of isatin derivatives. The specific heterocycle fused at this position can determine the type and potency of the observed activity. chemguide.co.uk

Structural ModificationGeneral Observation on Biological Potency
N-AlkylationOften enhances activity, with potency depending on the nature of the alkyl/aryl group. cambridgemedchemconsulting.com
C-5 HalogenationGenerally increases potency across various biological targets. nih.govresearchgate.net
C-3 Spiro-fusionCan lead to highly potent and selective compounds, with activity dependent on the fused ring. chemguide.co.uk

Identification of Pharmacophoric Elements

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. The identification of these pharmacophoric elements is a key goal of SAR studies and is often aided by computational methods like pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. rsc.org

For the isatin scaffold, the key pharmacophoric elements often include:

A Hydrogen Bond Acceptor: The C-2 carbonyl group of the isatin ring is a strong hydrogen bond acceptor and is often involved in key interactions with the biological target.

Aromatic/Hydrophobic Region: The benzene (B151609) ring of the isatin core provides a hydrophobic surface that can engage in van der Waals or pi-stacking interactions.

Hydrogen Bond Donor/Acceptor at N-1: The N-H group of the unsubstituted isatin can act as a hydrogen bond donor. N-substitution can modulate this interaction or introduce new ones.

Variable Substituent Positions: The C-5 position and the C-3 position (after modification) represent key points for introducing further pharmacophoric features, such as hydrogen bond donors/acceptors, hydrophobic groups, or charged centers, to fine-tune the activity and selectivity of the molecule.

The systematic derivatization of this compound, guided by SAR and pharmacophore analysis, is a powerful approach for the discovery of novel drug candidates with improved therapeutic potential.

Influence of Stereochemistry on Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can significantly impact its biological activity. For derivatives of this compound, particularly those that are modified to contain chiral centers, the specific stereoisomer can determine the potency and selectivity of the compound's therapeutic effects. The differential activity between stereoisomers often arises from their varying abilities to interact with chiral biological targets such as enzymes and receptors.

Research into the derivatization of the isatin core, the central chemical structure of this compound, has led to the synthesis of various chiral compounds, most notably spirooxindoles. These molecules possess a spirocyclic junction at the C3 position of the isatin ring, which creates a rigid three-dimensional structure with defined stereochemistry.

Studies on diastereomeric pairs of spirooxindole derivatives have demonstrated that the spatial orientation of substituents plays a crucial role in their cytotoxic activity against cancer cell lines. For instance, in a series of synthesized di-spirooxindole analogs, which feature a cyclohexanone (B45756) moiety, different stereoisomers exhibited varying levels of anticancer activity. While the precise stereochemical configurations were not always fully elucidated in initial screenings, the observation that different synthetic routes yielded products with differing biological activities underscores the importance of stereochemistry.

A notable example involves the stereoselective synthesis of spirooxindole-pyrrolidine derivatives. In these compounds, the relative configuration of the substituents on the pyrrolidine ring, which is attached to the isatin core, can significantly influence their ability to induce apoptosis in cancer cells. It has been observed that specific diastereomers show enhanced activity, which is attributed to a more favorable binding orientation within the active site of their biological targets.

The following table presents data from a study on di-spirooxindole analogs, highlighting the differences in anticancer activity between various derivatives, which, while not always explicitly defined as stereoisomers in the initial report, were synthesized through methods known to produce different diastereomers. This data illustrates the principle that stereochemistry is a critical factor in the structure-activity relationship of this class of compounds.

Table 1: Anticancer Activity of Selected Di-spirooxindole Analogs

Compound IDIsatin Ring SubstituentChalcone SubstituentCell LineIC₅₀ (µM)
4a HHHeLa7.1 ± 0.2
4b 6-ClHPC33.7 ± 1.0
4i 5-NO₂3-FMDA-MB2317.63 ± 0.08
4l 5-Methoxy4-ClHeLa7.2 ± 0.5

Data sourced from a study on the anticancer activity of di-spirooxindole analogs. nih.govresearchgate.net

The data indicates that substitutions on both the isatin ring and the chalcone-derived portion of the molecule, in combination with the specific stereochemistry resulting from the synthesis, lead to significant differences in cytotoxic potency against various cancer cell lines. nih.govresearchgate.net For example, compound 4b , with a chlorine substituent at the 6-position of the isatin ring, showed potent activity against the PC3 prostate cancer cell line. nih.govresearchgate.net Similarly, compound 4i , with a nitro group at the 5-position and a fluorine substituent on the benzylidene ring, was effective against the MDA-MB231 breast cancer cell line. nih.govresearchgate.net

While the specific compound "this compound" itself is not chiral, its derivatization frequently introduces chiral centers. The evidence from studies on related isatin derivatives strongly suggests that the biological activity of any resulting chiral derivatives would be highly dependent on their stereochemistry. Therefore, in the development of new therapeutic agents based on this scaffold, controlling and defining the stereochemistry of the synthesized molecules is a critical aspect of optimizing their pharmacological profile.

Future Directions and Research Perspectives

Exploration of Undiscovered Synthetic Routes and Transformations

While classical methods for synthesizing the isatin (B1672199) core, such as the Sandmeyer, Stolle, and Gassman procedures, are well-established, future research should focus on developing novel, more efficient, and environmentally benign synthetic strategies specifically for C-5 substituted derivatives like ethyl 2-(2,3-dioxo-1H-indol-5-yl)acetate. nih.gov Recent advances in organic synthesis, such as metal-free catalysis involving I2–DMSO for N-substituted isatins or the oxidation of indole (B1671886) derivatives, could be adapted and optimized. nih.gov There is significant potential in exploring multicomponent reactions (MCRs) using the isatin core as a starting material to rapidly build molecular complexity and generate libraries of novel compounds. uevora.pt

Furthermore, research into new chemical transformations of the this compound molecule itself is a promising frontier. This includes reactions like ring expansion, Friedel–Crafts reactions, and aldol (B89426) condensations to produce other biologically important derivatives. nih.gov The C-3 carbonyl group is particularly reactive and can be used to synthesize a wide array of spirooxindole derivatives, which are known to possess fascinating complex scaffolds and significant bioactivity. nih.govuevora.pt The ethyl acetate (B1210297) group at the C-5 position can also be a target for transformations, such as hydrolysis to the corresponding carboxylic acid followed by amide coupling to introduce new functionalities and explore different biological targets.

Advanced Computational Approaches for Rational Design

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with enhanced potency and selectivity. nih.govrsc.org Future research should leverage advanced computational methods to guide the development of new analogs based on this compound. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies can predict how modifications to the parent structure will affect its interaction with biological targets. eco-vector.com

For instance, docking studies can be employed to screen virtual libraries of derivatives against a wide range of protein targets, identifying promising candidates for synthesis and biological testing. eco-vector.com MD simulations can provide deeper insights into the dynamic behavior of the ligand-receptor complex, helping to understand the key interactions that stabilize binding. mdpi.com These computational strategies can accelerate the elucidation of novel drug targets and guide the structure-based drug design of more effective and selective therapeutic agents derived from the isatin scaffold. mdpi.com

Broader Spectrum Biological Profiling and Multi-Targeting Strategies

Isatin and its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-HIV, antioxidant, and anti-inflammatory properties. mdpi.comresearchgate.netresearchgate.net A crucial future direction is to subject this compound and its newly synthesized analogs to broad-spectrum biological screening. This systematic profiling against a diverse panel of enzymes, receptors, and cell lines will help to uncover novel therapeutic applications.

Moreover, the concept of multi-target directed ligands (MTDLs)—single molecules designed to interact with multiple targets—is a promising strategy for treating complex multifactorial diseases like neurodegenerative disorders and cancer. nih.govacs.org The isatin nucleus is an ideal scaffold for developing MTDLs. researchgate.net Future research should focus on the strategic hybridization of the this compound core with other known pharmacophores. This approach aims to create novel hybrid molecules that combine the therapeutic benefits of different scaffolds, potentially leading to synergistic effects and improved efficacy.

Development of Robust Structure-Activity-Relationship Models

Systematic exploration of the structure-activity relationships (SAR) is fundamental to optimizing a lead compound into a viable drug candidate. researchgate.netnih.gov For this compound, future research should involve the systematic modification of its structure to build robust SAR models.

Key areas for modification include:

The C-5 position: The ethyl acetate side chain can be varied in length, replaced with different ester groups, or converted to amides or other functional groups. Studies on other isatins have shown that substitutions at the C-5 position, such as with halogen or benzyloxy groups, can significantly influence biological activity and target selectivity. nih.govacs.org For example, halogenation at the C-5 position has been shown to enhance antibacterial activity. nih.gov

The N-1 position: The nitrogen atom can be alkylated or acylated with various substituents. Research has indicated that introducing large hydrophobic groups at the N-1 position can be favorable for certain biological targets. nih.gov

The aromatic ring: Introduction of electron-withdrawing or electron-donating groups at other positions (C-4, C-6, C-7) of the benzene (B151609) ring can modulate the electronic properties and biological activity of the molecule. nih.gov

The C-3 position: Condensation reactions at the C-3 carbonyl can introduce diverse moieties like hydrazones or Schiff bases, which have been shown to be critical for the biological profile of isatin derivatives. researchgate.net

A comprehensive SAR study will provide a clear pharmacophoric pattern, guiding the future design of more potent and selective analogs. researchgate.netnih.gov

Integration with High-Throughput Screening Methodologies

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large compound libraries to identify "hit" compounds for specific biological targets. researchgate.neteurofinsdiscovery.com Future efforts should focus on integrating this compound and libraries of its derivatives into HTS campaigns.

This can be approached in two ways:

Experimental HTS: Synthesized libraries of analogs can be screened against a wide array of biochemical and cell-based assays. eurofinsdiscovery.com The availability of thousands of off-the-shelf assays for various targets like kinases, G-protein coupled receptors (GPCRs), and enzymes provides a powerful platform for discovering new activities. eurofinsdiscovery.com

Virtual HTS: Computational docking can be used to screen large virtual libraries of derivatives against the structures of known biological targets. This in-silico approach is a cost-effective and rapid method to prioritize compounds for synthesis and further testing, reducing the number of false positives and focusing resources on the most promising candidates. researchgate.net

By combining rational library design with advanced HTS technologies, the therapeutic potential of the this compound scaffold can be explored efficiently and comprehensively.

Future Research Perspectives Summary

Q & A

Q. What are the established synthetic routes for ethyl 2-(2,3-dioxo-1H-indol-5-yl)acetate, and what are their comparative advantages?

this compound can be synthesized via condensation reactions starting from indole precursors like isatins. A common approach involves esterification of indole acetic acid derivatives under acidic conditions. For example, ethyl esters are typically prepared by refluxing the carboxylic acid precursor (e.g., 2-(2,3-dioxoindol-5-yl)acetic acid) in ethanol with a catalytic amount of sulfuric acid . Comparative advantages include higher yields in ethanol-based esterification due to better solubility of intermediates, whereas multi-step syntheses (e.g., involving hydrazine derivatives) may offer better regioselectivity for functionalized indoles .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. The ester carbonyl group (δ ~170 ppm in 13C^{13}\text{C} NMR) and the dioxo indole moiety (δ ~180 ppm for carbonyl carbons) are key markers. Infrared (IR) spectroscopy confirms carbonyl stretches (1650–1750 cm1^{-1}) and N–H bonds (3200–3400 cm1^{-1}). Mass spectrometry (MS) provides molecular weight validation via [M+H]+^+ or [M+Na]+^+ peaks .

Q. What solvent systems are optimal for the purification of this compound via recrystallization or chromatography?

Chloroform and ethyl acetate are effective for liquid-liquid extraction due to their polarity, which isolates the ester from aqueous by-products . Recrystallization in ethanol or methanol yields high-purity crystals, while silica gel chromatography with hexane/ethyl acetate (3:1 to 1:1 gradients) resolves impurities in multi-step syntheses .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved in structural studies?

Discrepancies in chemical shifts may arise from tautomerism in the dioxoindole moiety or solvent polarity effects. Deuterated dimethyl sulfoxide (DMSO-d6_6) enhances resolution of N–H protons, while variable-temperature NMR can suppress dynamic exchange broadening. Cross-validation with X-ray crystallography (where feasible) provides definitive confirmation .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Yield improvements focus on:

  • Catalysis: Using anhydrous conditions and Lewis acids (e.g., ZnCl2_2) to accelerate esterification .
  • Intermediate purification: Isolation of acetohydrazide intermediates via solvent partitioning reduces side reactions .
  • Reaction monitoring: Thin-layer chromatography (TLC) with UV visualization ensures stepwise completion .

Q. How does the 2,3-dioxo group influence the compound’s stability under varying pH conditions?

The dioxo group increases susceptibility to hydrolysis in alkaline conditions, leading to ring-opening or decarboxylation. Stability studies in buffered solutions (pH 2–12) show maximal integrity at pH 4–6. Degradation products can be analyzed via HPLC-MS to identify pathways .

Q. What computational methods predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations model electron density distribution, highlighting reactive sites (e.g., the α-carbon of the ester). Molecular docking studies predict interactions with biological targets (e.g., enzymes), guiding functionalization strategies .

Q. How are by-products analyzed and mitigated during synthesis?

Common by-products include unreacted indole precursors or hydrolyzed carboxylic acids. Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies impurities. Mitigation involves strict anhydrous conditions and stoichiometric control of reagents .

Data Contradiction Analysis

Q. How can discrepancies in reported melting points or spectral data be reconciled?

Variations in melting points may stem from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) identifies polymorphs, while elemental analysis confirms purity. Spectral discrepancies often arise from instrument calibration; cross-referencing with PubChem or CAS data (e.g., CAS 51079-10-8 for related esters) standardizes interpretations .

Q. What explains divergent biological activity reports for this compound across studies?

Differences in assay conditions (e.g., cell lines, concentrations) and compound purity significantly impact results. Standardizing protocols (e.g., NIH/3T3 fibroblasts for cytotoxicity) and validating purity via 1H^1\text{H} NMR (>95%) reduce variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.